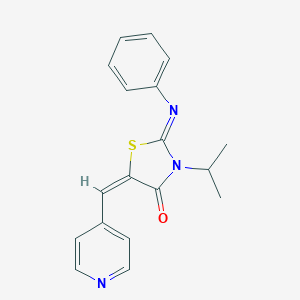
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one, also known as PBIT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. PBIT has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been shown to have different biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has also been shown to reduce the levels of reactive oxygen species, which are involved in the development of cancer and inflammation. In addition, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has good stability under different conditions. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is also soluble in different solvents, which makes it easy to use in different assays. However, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has some limitations. It is not very selective and can inhibit the activity of different enzymes. In addition, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can also have cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one. One of the directions is to study the structure-activity relationship of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one in animal models and humans. In addition, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Finally, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can also be used as a tool compound to study the role of different enzymes in cancer cell growth and inflammation.
Synthesemethoden
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 2-amino-4-(4-pyridinyl)-1,3-thiazole with isopropyl isocyanate and benzaldehyde. Another method involves the reaction of 2-amino-4-(4-pyridinyl)-1,3-thiazole with isopropyl isocyanate and 4-pyridinecarboxaldehyde. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can also be synthesized using a one-pot reaction of 2-amino-4-(4-pyridinyl)-1,3-thiazole with isopropyl isocyanate and benzaldehyde in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in different fields. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been shown to inhibit the growth of different cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to have antibacterial activity against different strains of bacteria.
Eigenschaften
Produktname |
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C18H17N3OS |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(5E)-2-phenylimino-3-propan-2-yl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17N3OS/c1-13(2)21-17(22)16(12-14-8-10-19-11-9-14)23-18(21)20-15-6-4-3-5-7-15/h3-13H,1-2H3/b16-12+,20-18? |
InChI-Schlüssel |
FATMJMGYCJLCNR-OLKMIDAGSA-N |
Isomerische SMILES |
CC(C)N1C(=O)/C(=C\C2=CC=NC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC=NC=C2)SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)N1C(=O)C(=CC2=CC=NC=C2)SC1=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)


![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298519.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)
![2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298521.png)
![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298522.png)
![5-[4-(Allyloxy)-3-iodo-5-methoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298523.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298524.png)